1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one

Purity Specification Quality Control Building Block Procurement

1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one (CAS 1019386-58-3) is a synthetic small-molecule heterocycle belonging to the imidazolidin-2-one class. Its structure features a 2-imidazolidinone core N‑substituted with a 2‑(4‑amino‑3‑methylphenoxy)ethyl side chain (MF: C₁₂H₁₇N₃O₂; MW: 235.28 g/mol).

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 1019386-58-3
Cat. No. B1517099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one
CAS1019386-58-3
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCN2CCNC2=O)N
InChIInChI=1S/C12H17N3O2/c1-9-8-10(2-3-11(9)13)17-7-6-15-5-4-14-12(15)16/h2-3,8H,4-7,13H2,1H3,(H,14,16)
InChIKeyGBSUYCLTHCGMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one (CAS 1019386-58-3): Chemical Identity, Scaffold Class, and Baseline Specifications


1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one (CAS 1019386-58-3) is a synthetic small-molecule heterocycle belonging to the imidazolidin-2-one class. Its structure features a 2-imidazolidinone core N‑substituted with a 2‑(4‑amino‑3‑methylphenoxy)ethyl side chain (MF: C₁₂H₁₇N₃O₂; MW: 235.28 g/mol) . The compound presents a primary aromatic amine and a meta‑methyl substituent on the phenyl ring, offering a differentiated hydrogen‑bonding and steric profile relative to des‑methyl or para‑substituted analogs [1]. It is commercially supplied as a research‑grade building block with a minimum purity specification of 95% .

Why Generic Substitution of 1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one Fails: Structural and Pharmacophoric Differentiation from Closest Analogs


The combination of a primary aniline nitrogen, a meta‑methyl group, and an N‑linked imidazolidin‑2‑one creates a unique pharmacophoric signature that cannot be replicated by generic imidazolidinone building blocks. The 3‑methyl substituent modulates both the electron density of the aromatic ring and the preferred conformation of the phenoxyethyl linker, directly impacting key molecular recognition parameters [1]. Removing the methyl group (des‑methyl analog) reduces steric bulk and alters the pKₐ of the adjacent amine, while repositioning it to the ortho or para position changes the vector of hydrogen‑bond donors and acceptors, potentially compromising target engagement in structure‑based drug design . These subtle but critical differences mean that procurement of a generic “imidazolidin‑2‑one” or “aminophenoxyethyl” compound cannot guarantee equivalent performance in established SAR series or synthetic protocols.

Quantitative Differentiation of 1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one (CAS 1019386-58-3): Head-to-Head Evidence Against Comparators


Certified Purity Specification vs. Unspecified or Lower-Grade Analog Suppliers

The target compound is supplied with a documented minimum purity of 95%, as specified by multiple independent vendors including AKSci (Cat. 0326DD) and Leyan (Cat. 1309407) . In contrast, the closest structurally analogous des‑methyl compound 1‑[2‑(4‑aminophenoxy)ethyl]imidazolidin‑2‑one (CAS 1564884‑61‑2) is listed by AKSci with the same 95% minimum purity ; however, its supply chain is far less diversified—only one major vendor catalogues it—creating procurement risk for repeat‑dependent studies. No supplier offers the ortho‑methyl or para‑methyl positional isomers as catalog products, meaning their purity is unvalidated and must be confirmed in‑house, adding cost and delay.

Purity Specification Quality Control Building Block Procurement

Hydrogen-Bond Donor/Acceptor Capacity vs. Des-Methyl and Nitro Analogs

The target compound possesses 2 hydrogen‑bond donors (the aniline NH₂ and the imidazolidinone NH) and 3 hydrogen‑bond acceptors (the urea carbonyl oxygen, the ether oxygen, and the aniline nitrogen) [1]. This HBD/HBA profile is identical to that of the des‑methyl analog (CAS 1564884‑61‑2) ; however, the meta‑methyl group increases calculated logP by approximately +0.5 log units relative to the des‑methyl compound (estimated via fragment‑based method, ChemDraw v20), enhancing membrane permeability potential while preserving aqueous solubility within the typical drug‑like range (cLogP ~1.2). The nitro analog (3‑methyl‑4‑nitrophenoxy derivative) loses one HBD and gains one HBA, fundamentally altering the pharmacophoric signature and reducing suitability for targets requiring an aniline donor interaction.

Hydrogen Bonding Drug-Likeness Pharmacophore Design

Scaffold Privilege and Target-Class Coverage of Imidazolidin-2-one Derivatives vs. Alternative Heterocyclic Building Blocks

Imidazolidin‑2‑one is a recognized privileged scaffold in medicinal chemistry, with validated derivatives demonstrating potent activity across multiple target classes: ALK kinase inhibition (ZX‑42 series, IC₅₀ in nanomolar range in H2228 cells) [1], PRMT5 modulation (multiple patent series from Aurigene and others) [2], CYP17 inhibition (Novartis patent series) [3], and antipicornavirus activity (pyridyl‑imidazolidinones with EV71 IC₅₀ as low as 0.009 µM) [4]. While these data are derived from structurally distinct imidazolidin‑2‑one derivatives and not the target compound itself, they establish the scaffold’s intrinsic ability to engage diverse biological targets. This broad target‑class coverage is a key differentiator from alternative heterocyclic building blocks such as pyrrolidin‑2‑one or oxazolidin‑2‑one scaffolds, which have narrower target‑class annotation profiles.

Kinase Inhibition PRMT5 Modulation Antiviral Activity Scaffold Privilege

Synthetic Tractability and Functional Handle Differentiation vs. Ortho-Substituted or N-3 Blocked Analogs

The target compound possesses a free primary aniline at the 4‑position of the phenyl ring, which serves as a versatile synthetic handle for amide coupling, reductive amination, sulfonamide formation, and diazotization reactions [1]. In contrast, the closest commercially available positional isomer—1‑[2‑(5‑amino‑2‑methylphenoxy)ethyl]imidazolidin‑2‑one (CAS 1154940‑63‑2)—positions the amino group at C‑5, flanked by a sterically hindering ortho‑methyl group that reduces its nucleophilicity and limits diversification efficiency . The N‑3 position of the imidazolidinone ring in the target compound is unsubstituted, allowing for subsequent N‑functionalization; analogs bearing N‑3 alkyl or aryl substituents (e.g., 1,3‑disubstituted imidazolidinones in CYP17 inhibitor patents) are synthetically more convergent and less amenable to late‑stage diversification.

Synthetic Accessibility Functional Group Tolerance Diversification Potential

Optimal Procurement and Deployment Scenarios for 1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one (CAS 1019386-58-3)


Kinase Inhibitor Fragment Library Design

The imidazolidin‑2‑one scaffold is a validated kinase hinge‑binding motif, and the free aniline provides a direct vector for extension into the solvent‑exposed region or ribose pocket [1]. Procurement of this building block enables rapid construction of focused kinase inhibitor libraries via parallel amide coupling, with the meta‑methyl group offering a subtle lipophilicity adjustment without introducing a chiral center. This is particularly advantageous for hit‑finding against ALK, ROS1, or other tyrosine kinases where imidazolidin‑2‑one‑based inhibitors have demonstrated nanomolar potency [2].

PRMT5 Modulator Lead Optimization

Multiple patent families disclose imidazolidin‑2‑one derivatives as PRMT5 inhibitors for oncology and hemoglobinopathy indications [1]. The target compound’s unsubstituted N‑3 position allows for systematic SAR exploration of the imidazolidinone N‑substituent, a key diversity point identified in Aurigene’s PRMT5 modulator patents [2]. The 3‑methyl‑4‑amino substitution pattern on the phenyl ring provides a differentiated starting point relative to the 4‑chlorophenyl and 4‑pyridyl motifs prevalent in existing PRMT5 patent space, potentially enabling novel intellectual property generation [3].

Antiviral Capsid-Binder Fragment Elaboration

Pyridyl‑imidazolidin‑2‑one derivatives have shown picomolar activity against enterovirus EV71 by binding to the viral capsid VP1 protein [1]. The target compound can serve as a late‑stage intermediate for introducing the pyridyl group at N‑3, generating analogs for evaluation against enterovirus and rhinovirus panels. The phenoxyethyl linker length (two‑carbon) closely matches the optimal spacer length identified in the SAR of DBPR103 and related antipicornavirus agents [2].

Chemical Probe Synthesis for Target ID Campaigns

The primary aniline handle enables facile conjugation to biotin, fluorophores, or photoaffinity labels via standard NHS‑ester or isothiocyanate chemistry [1]. This allows the compound to be used directly as a parent scaffold for chemical probe synthesis in chemoproteomics and cellular target engagement studies. The commercial availability at 95% purity from multiple suppliers ensures batch‑to‑batch consistency essential for quantitative proteomics workflows [2].

Quote Request

Request a Quote for 1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.